molecular formula C13H11ClN2O5S B13739368 N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide

N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide

Cat. No.: B13739368
M. Wt: 342.76 g/mol
InChI Key: FZWJNFCPFMMEDL-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide typically involves the reaction of 2-methoxy-4-nitroaniline with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-Amino-4-methoxyphenyl-4-chlorobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Chlorobenzenesulfonic acid and 2-methoxy-4-nitroaniline.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide group allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H11ClN2O5S

Molecular Weight

342.76 g/mol

IUPAC Name

4-chloro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H11ClN2O5S/c1-21-13-8-10(16(17)18)4-7-12(13)15-22(19,20)11-5-2-9(14)3-6-11/h2-8,15H,1H3

InChI Key

FZWJNFCPFMMEDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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